3-Amino-1,5-diimino-1,5-dihydropyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid
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Overview
Description
3-Amino-1,5-diimino-1,5-dihydropyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid is a complex heterocyclic compound that belongs to the class of pyrazolo[1,2-a][1,2,4]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,5-diimino-1,5-dihydropyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of hydrazine derivatives with formic acid under controlled conditions . Another approach includes the reaction of aminoguanidine bicarbonate with formic acid, followed by heating to induce cyclization . Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,5-diimino-1,5-dihydropyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and imino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
3-Amino-1,5-diimino-1,5-dihydropyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of DNA synthesis and as an antitumor agent.
Medicine: Explored for its therapeutic potential in treating epigenetically-based diseases.
Industry: Acts as a corrosion inhibitor for metals like copper.
Mechanism of Action
The mechanism of action of 3-Amino-1,5-diimino-1,5-dihydropyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high thermal stability and use in energetic materials.
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogues with significant pharmaceutical interest due to their antitrypanosomal activity.
Uniqueness
3-Amino-1,5-diimino-1,5-dihydropyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid stands out due to its unique structural features, which confer specific reactivity and biological activity
Properties
CAS No. |
121447-39-0 |
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Molecular Formula |
C6H6N6O2 |
Molecular Weight |
194.154 |
IUPAC Name |
1-amino-3,7-diiminopyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid |
InChI |
InChI=1S/C6H6N6O2/c7-3-2(4(13)14)1-11-5(8)10-6(9)12(3)11/h1,7H,(H,13,14)(H3,8,9,10) |
InChI Key |
XBVFWMZDDJOCGZ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=N)N2N1C(=N)N=C2N)C(=O)O |
Synonyms |
1H,5H-Pyrazolo[1,2-a]-s-triazole-6-carboxylicacid,2,3-dihydro-1,3,5-triimino- |
Origin of Product |
United States |
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